molecular formula C13H10N2O5 B11453905 5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole

5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole

Cat. No.: B11453905
M. Wt: 274.23 g/mol
InChI Key: BWHVGLMZYWXPBW-HWKANZROSA-N
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Description

5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an ethenyl linkage, and a nitro-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multi-step organic reactions. One common method starts with the bromination of 1,3-benzodioxole at the 5-position, followed by a Grignard reaction with ethylene oxide to introduce the ethenyl group . The nitro-oxazole ring can be formed through a cyclization reaction involving appropriate nitro and oxazole precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can reduce the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the nitro group can participate in redox reactions, while the benzodioxole moiety can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole is unique due to its combination of a benzodioxole moiety with a nitro-oxazole ring, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole

InChI

InChI=1S/C13H10N2O5/c1-8-13(15(16)17)11(20-14-8)5-3-9-2-4-10-12(6-9)19-7-18-10/h2-6H,7H2,1H3/b5-3+

InChI Key

BWHVGLMZYWXPBW-HWKANZROSA-N

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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